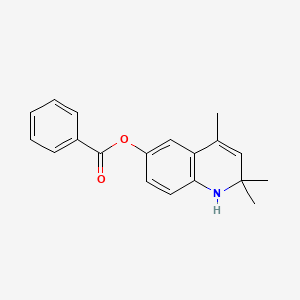

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

Übersicht

Beschreibung

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate, can be achieved through the condensation of aniline with acetone in the presence of a catalyst. Metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 has been used as a catalyst for this reaction . The reaction conditions typically involve microwave-assisted hydrothermal methods to enhance the efficiency and yield of the product.

Industrial Production Methods

Industrial production of this compound involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate involves its interaction with molecular targets and pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s interaction with progesterone receptors as an agonist or antagonist involves binding to the receptor and modulating its activity, which can influence various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate include:

2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar biological and industrial applications.

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with antioxidant properties.

4-Hydroxy-2-quinolones: Compounds with a similar quinoline core structure and diverse biological activities.

Uniqueness

This compound is unique due to its specific benzoate ester functional group, which can influence its chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with tailored properties for specific applications.

Biologische Aktivität

Overview

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula and a molecular weight of 293.36 g/mol. It is primarily recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential hepatoprotective effects. This article explores the compound's biological activity through various studies and findings.

The compound can be synthesized through the condensation of aniline with acetone in the presence of metal-modified catalysts such as 12-tungstophosphoric acid supported on γ-Al2O3. This method yields high purity and efficiency while minimizing harmful solvents and extreme conditions.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study involving 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress markers in rats with acetaminophen-induced liver damage. The compound effectively decreased levels of pro-inflammatory cytokines and improved liver function markers by scavenging free radicals and inhibiting lipid peroxidation .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In the aforementioned study, it inhibited the synthesis of NF-κB mRNA and reduced caspase activity associated with apoptosis pathways. This suggests that the compound may serve as a therapeutic agent for inflammatory conditions by modulating immune responses and cell death pathways .

3. Hepatoprotective Properties

The hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline were highlighted in studies where it was administered to rats suffering from acetaminophen-induced liver injury. The compound not only normalized antioxidant enzyme activities but also prevented histopathological alterations in liver tissues . This positions it as a potential candidate for further development in liver disease management.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

The biological activity of this compound is attributed to its interaction with various molecular targets. Its antioxidant properties stem from its ability to donate electrons to free radicals, thus neutralizing them. Furthermore, its role as a progesterone receptor modulator allows it to influence hormonal pathways that are critical in various physiological processes.

Case Studies

A notable case study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to rats with liver damage induced by acetaminophen. The study found that treatment significantly alleviated oxidative stress markers and improved overall liver function indicators compared to untreated controls. The results underscore the compound's potential as a therapeutic agent against drug-induced hepatotoxicity .

Eigenschaften

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEHFISDBQJLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350756 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-40-3 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.